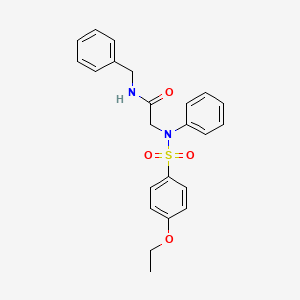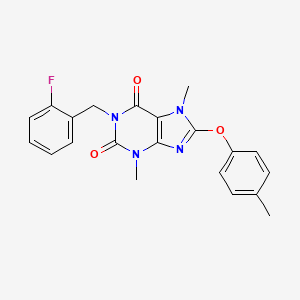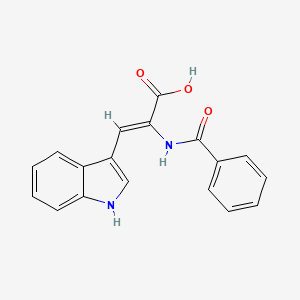
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a benzyl group, a phenyl group, and an ethoxybenzenesulfonamido group attached to an acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of benzylamine with 4-ethoxybenzenesulfonyl chloride to form N-benzyl-4-ethoxybenzenesulfonamide. This intermediate is then reacted with phenylacetic acid under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity. Catalysts and other additives may be used to enhance the reaction efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or sodium dichromate (Na2Cr2O7).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often facilitated by reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: KMnO4, Na2Cr2O7, acidic or basic conditions.
Reduction: LiAlH4, hydrogen gas with a palladium catalyst.
Substitution: NBS, halogenating agents, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines or alcohols.
Applications De Recherche Scientifique
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may interfere with the activity of enzymes involved in inflammation or microbial growth, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Benzyl-2-(4-ethyl-phenoxy)-N-(3-nitro-phenyl)-acetamide
- N-Benzyl-2-phenoxy-acetamide
- N-(2-benzoyl-phenyl)-2-phenoxy-acetamide
Uniqueness
N-Benzyl-2-(N-phenyl4-ethoxybenzenesulfonamido)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C23H24N2O4S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
N-benzyl-2-(N-(4-ethoxyphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C23H24N2O4S/c1-2-29-21-13-15-22(16-14-21)30(27,28)25(20-11-7-4-8-12-20)18-23(26)24-17-19-9-5-3-6-10-19/h3-16H,2,17-18H2,1H3,(H,24,26) |
Clé InChI |
ZPSMIUSQIQRNFI-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NCC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-chlorophenyl)sulfanyl]-N'-(1-methylpiperidin-4-ylidene)acetohydrazide](/img/structure/B11615469.png)
![N-(3,4-Dimethylphenyl)-N-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-D]pyrimidin-4-YL)amine](/img/structure/B11615473.png)
![3-[(3-bromophenyl)(2-methyl-1H-indol-3-yl)methyl]-2-methyl-1H-indole](/img/structure/B11615476.png)
![2,6-Dimethoxy-4-({4-[(4-methoxyphenyl)methyl]piperazin-1-YL}methyl)phenol](/img/structure/B11615477.png)
![5-{3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzene-1,3-dicarboxylic acid](/img/structure/B11615484.png)

![(7Z)-7-(5-ethoxy-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(4-ethoxyphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11615487.png)
![N-{1-[2-(2-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}thiophene-2-carboxamide](/img/structure/B11615492.png)
![[(5E)-5-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B11615503.png)
![(3E)-N-[4-(dimethylamino)phenyl]-3-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}butanamide](/img/structure/B11615515.png)
![6-(5-((2-((Furan-2-ylmethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11615516.png)
![1-(4-tert-butylbenzyl)-2-[(4-methoxyphenoxy)methyl]-1H-benzimidazole](/img/structure/B11615524.png)

![2-[(2-methoxyethyl)amino]-3-[(Z)-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11615542.png)
